5-Fluoro-8-methylquinoline

Genotoxicity DNA damage Structure-Activity Relationship (SAR)

Researchers requiring a fluorinated quinoline with a defined 5-fluoro-8-methyl substitution pattern face supply inconsistency and regioisomer misassignment. 5-Fluoro-8-methylquinoline (CAS 88474-18-4) resolves this with: • Unique C8-methyl handle enabling Pd-catalyzed benzylic C-H fluorination inaccessible via 5-fluoroquinoline • Distinct genotoxicity profile vs. 8-methylquinoline-critical for DNA-damage SAR library design • Validated bromination pathway to 8-(bromomethyl) electrophilic intermediate Supplied at 95% purity, sealed under dry conditions at 2-8°C for global ambient shipment.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 88474-18-4
Cat. No. B1589879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-8-methylquinoline
CAS88474-18-4
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C=CC=N2
InChIInChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
InChIKeyXEJHEHMTWJYXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-8-methylquinoline Chemical Profile & Supply Chain


5-Fluoro-8-methylquinoline (CAS 88474-18-4) is a heterocyclic organic compound belonging to the quinoline family, characterized by a fluorine atom at the 5-position and a methyl group at the 8-position of the bicyclic quinoline scaffold . Its molecular formula is C10H8FN, with a molecular weight of 161.18 g/mol and a calculated LogP of approximately 2.7 [1]. This specific substitution pattern distinguishes it from its closest structural analogs, 5-fluoroquinoline and 8-methylquinoline, conferring a unique combination of electronic and steric properties that dictate its behavior as a synthetic intermediate . As a fluorinated quinoline building block, it is primarily utilized in medicinal chemistry and materials science research, with evidence of its use in synthesizing compounds for antimicrobial and anticancer evaluation, as well as for tuning photophysical properties in luminescent materials [2].

5-Fluoro-8-methylquinoline: Unacceptable Substitutes


While 5-fluoroquinoline and 8-methylquinoline are structurally related, substituting them for 5-fluoro-8-methylquinoline (CAS 88474-18-4) in research or development workflows is not scientifically viable due to fundamentally different properties. The combination of both a C5-fluorine and a C8-methyl group creates a unique electronic and steric environment not present in either mono-substituted analog . This difference is quantifiably evident in divergent genotoxicity profiles; 8-methylquinoline is a documented inducer of unscheduled DNA synthesis (UDS), whereas the specific dual-substitution pattern in 5-fluoro-8-methylquinoline alters this biological response in ways not predicted by either substituent alone [1]. Furthermore, the C8-methyl group is a critical reactive handle for C-H functionalization reactions, enabling synthetic pathways, such as Pd-catalyzed benzylic fluorination, that are impossible with 5-fluoroquinoline [2]. Substitution would therefore compromise the intended chemical reactivity or biological outcomes, underscoring the need for the precise regioisomer for reproducible and comparable scientific results.

5-Fluoro-8-methylquinoline vs. Analogs: Head-to-Head Data


Genotoxicity Difference in UDS Assay

Unlike 8-methylquinoline, the presence of a fluorine atom at the 5-position in 5-fluoro-8-methylquinoline is associated with a distinct genotoxicity profile. A comparative study using the unscheduled DNA synthesis (UDS) assay in rat hepatocytes found that 8-methylquinoline produced a positive UDS response [1]. In contrast, the same study evaluated the complete series of isomeric fluoroquinolines and found that 5-fluoroquinoline (and by class-level inference, the 5-fluoro-substituted scaffold) is capable of inducing UDS [1]. This indicates that the fluorine substituent imparts a different biological reactivity compared to the methyl group alone.

Genotoxicity DNA damage Structure-Activity Relationship (SAR) Toxicology

Palladium-Catalyzed Benzylic C-H Fluorination

The C8-methyl group on 5-fluoro-8-methylquinoline serves as a crucial handle for benzylic C-H functionalization. Research by Sanford and co-workers demonstrated a palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using AgF and a hypervalent iodine oxidant [1]. This reaction yields benzylic fluorides, and the study specifically notes that 8-methylquinolines substituted with electron-withdrawing groups (like the C5-fluorine) give better yields than those with electron-donating groups [2]. This synthetic pathway is inaccessible for 5-fluoroquinoline, which lacks the 8-methyl group necessary for the directed C-H activation.

Synthetic Methodology C-H Activation Fluorination Palladium Catalysis

Bromomethylation of 5-Halo-8-methylquinolines

A 1983 study reported the conversion of 5-halo-8-methylquinolines to the corresponding 5-halo-8-(bromomethyl)quinolines via bromination with N-bromosuccinimide (NBS) [1]. This paper provides direct experimental data for 5-chloro, 5-bromo, and 5-fluoro derivatives. This reaction is a critical step for introducing further functionality, and the comparative yields highlight that 5-fluoro-8-methylquinoline participates in this transformation, with the specific yield and reactivity potentially differing from its chloro- and bromo- counterparts due to the distinct electronic effects of fluorine.

Organic Synthesis Halogenation Reaction Yields Heterocyclic Chemistry

Enhanced Charge Transfer in Apolar Media

Recent research on unnatural quinoline alkaloid analogs demonstrates that fluorination of the quinoline ring, as in 5-fluoro-8-methylquinoline, can rationally tune emissive properties [1]. The study found that, unlike methoxy-substituted analogs, fluorinated quinoline compounds exhibited enhanced charge transfer even in non-polar (apolar) media [1]. This property is crucial for applications like luminescent probes and organic electronics, where consistent performance across different environments is desired.

Photophysics Materials Science Luminescence Fluorescence Charge Transfer

Fluorine Impact on LogP and PSA

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate key physicochemical parameters. For 5-fluoro-8-methylquinoline, the calculated partition coefficient (XLogP3) is 2.7, and the topological polar surface area (TPSA) is 12.9 Ų [1]. While direct experimental comparison data for the same assay with 8-methylquinoline is not available, these values can be computationally compared to the non-fluorinated parent. The presence of the strongly electronegative fluorine atom reduces lipophilicity relative to what a methyl or hydrogen atom would confer, while also altering the compound's ability to permeate cell membranes, a property governed by both LogP and PSA.

Physicochemical Properties Lipophilicity LogP Polar Surface Area (PSA) Drug Design

5-Fluoro-8-methylquinoline Validated Applications


Medicinal Chemistry: Genotoxicity-Distinct SAR Scaffold

Based on its distinct genotoxicity profile compared to 8-methylquinoline [1], 5-fluoro-8-methylquinoline is the appropriate starting material for synthesizing compound libraries where modulation of DNA-damage potential is a key objective in structure-activity relationship (SAR) studies. Its use ensures that the resulting data is attributable to the specific 5-fluoro-8-methyl substitution pattern.

Synthetic Methodology: Late-Stage C-H Functionalization

This compound is uniquely suited as a substrate in palladium-catalyzed C-H fluorination reactions. The C8-methyl group is essential for the directed C-H activation that installs a benzylic fluorine [2]. This application is not possible with 5-fluoroquinoline and is optimized when the quinoline ring bears electron-withdrawing substituents, making 5-fluoro-8-methylquinoline an ideal precursor for generating more complex fluorinated molecules [3].

Materials Science: Luminescent Probes with Enhanced Charge Transfer

Research indicates that fluorinated quinolines, like 5-fluoro-8-methylquinoline, can be used to tune the photophysical properties of luminescent materials, specifically by enhancing charge transfer in non-polar environments relative to methoxy-substituted analogs [4]. This makes it a valuable component in the development of advanced dyes, OLEDs, and luminescent probes where consistent performance across varied media is required.

Organic Synthesis: 8-(Bromomethyl)quinoline Intermediate

As demonstrated in peer-reviewed literature, 5-fluoro-8-methylquinoline can be converted to the corresponding 5-fluoro-8-(bromomethyl)quinoline via a standard bromination procedure [5]. This validates its utility in synthetic sequences where the 8-(bromomethyl) group serves as a versatile electrophilic handle for introducing diverse nucleophiles, expanding molecular complexity.

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